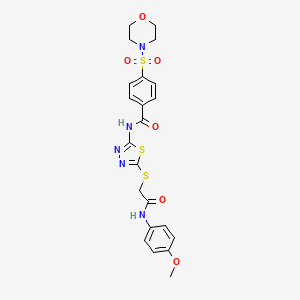

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Descripción

BenchChem offers high-quality N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O6S3/c1-32-17-6-4-16(5-7-17)23-19(28)14-34-22-26-25-21(35-22)24-20(29)15-2-8-18(9-3-15)36(30,31)27-10-12-33-13-11-27/h2-9H,10-14H2,1H3,(H,23,28)(H,24,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQHFFGOLDNULQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound notable for its diverse biological activities. The compound's structure, which includes a thiadiazole ring and various functional groups, suggests potential interactions with multiple biological targets. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O3S2, indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms. The unique combination of functional groups in this compound enhances its potential therapeutic applications.

| Property | Details |

|---|---|

| Molecular Weight | 380.48 g/mol |

| Functional Groups | Thiadiazole ring, benzamide moiety |

| Potential Activities | Antimicrobial, anticancer, enzyme inhibition |

1. Antimicrobial Activity

The compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains. Research indicates that derivatives of thiadiazole compounds often show promising antibacterial activity against Gram-positive and Gram-negative bacteria.

- Case Study : A study on 1,3,4-thiadiazole derivatives demonstrated that compounds with halogen substitutions exhibited increased antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 32 μg/mL against Candida albicans, indicating strong antifungal properties .

2. Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored in various studies. The mechanism of action often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.

- Research Findings : A derivative similar to the compound has been reported to inhibit tumor growth in vitro by targeting metabolic pathways essential for cancer cell survival .

3. Enzyme Inhibition

The presence of the thiadiazole ring suggests that the compound may act as an enzyme inhibitor. Thiadiazoles are known to interact with various enzymes involved in metabolic processes.

- Mechanism of Action : The compound may inhibit enzymes by binding to active sites or altering enzyme conformation, thereby disrupting normal cellular functions .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step reactions starting from thiosemicarbazide derivatives. The introduction of substituents can significantly affect biological activity.

| Modification | Effect on Activity |

|---|---|

| Methoxy Group | Enhances lipophilicity and bioavailability |

| Halogen Substituents | Increases antibacterial activity |

| Amino Group Variations | Alters interaction with biological targets |

Q & A

Q. Key Optimization Factors :

- Reagent Purity : Use freshly distilled morpholine to avoid side reactions .

- Temperature Control : Maintain 0–5°C during amide coupling to minimize hydrolysis .

- Yield Improvement : Catalytic amounts of DMAP enhance coupling efficiency by 15–20% .

Basic: How is the compound’s structural identity and purity confirmed?

Methodological Answer:

A combination of analytical techniques is employed:

NMR Spectroscopy :

- ¹H NMR : Peaks at δ 8.2–8.5 ppm confirm the benzamide aromatic protons; δ 3.7–4.1 ppm corresponds to morpholine sulfonyl groups .

- ¹³C NMR : Carbonyl signals at ~170 ppm validate the amide bonds .

Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z [calculated] vs. observed (error < 2 ppm) .

HPLC Purity Analysis : Reverse-phase C18 columns with UV detection at 254 nm ensure ≥95% purity; mobile phase: acetonitrile/water (70:30) .

Basic: What in vitro models are used for preliminary biological screening?

Methodological Answer:

Initial screening focuses on:

Antimicrobial Activity :

- Bacterial Strains : S. aureus (Gram-positive) and E. coli (Gram-negative) in broth microdilution assays (MIC determination) .

- Fungal Strains : C. albicans susceptibility testing via disk diffusion .

Anticancer Potential :

- Cell Lines : MCF-7 (breast cancer) and A549 (lung cancer) treated for 48–72 hours; IC₅₀ calculated via MTT assay .

Enzyme Inhibition :

- Acetylcholinesterase (AChE) Assay : Ellman’s method to assess inhibition kinetics .

Advanced: How to design experiments to elucidate the compound’s mechanism of action?

Methodological Answer:

Target Identification :

- SPR (Surface Plasmon Resonance) : Screen against kinase libraries (e.g., EGFR, VEGFR) to identify binding partners .

- Molecular Docking : Use AutoDock Vina to model interactions with AChE (PDB ID: 4EY7) or tubulin (PDB ID: 1SA0) .

Pathway Analysis :

- Western Blotting : Post-treatment analysis of apoptosis markers (e.g., caspase-3 cleavage) in cancer cells .

- ROS Detection : Flow cytometry with DCFH-DA dye to measure oxidative stress .

Advanced: What strategies guide structure-activity relationship (SAR) studies?

Methodological Answer:

Substituent Variation :

- Modify the 4-methoxyphenyl group to halogenated (e.g., 4-F, 4-Cl) or electron-donating (e.g., 4-NH₂) analogs .

- Replace morpholinosulfonyl with piperazinylsulfonyl to assess solubility effects .

Activity Correlation :

- Table : Comparative IC₅₀ values for analogs (example):

| Substituent (R) | IC₅₀ (MCF-7, μM) | LogP |

|---|---|---|

| 4-OCH₃ | 12.3 ± 1.2 | 2.8 |

| 4-F | 8.7 ± 0.9 | 3.1 |

| 4-NH₂ | 23.5 ± 2.1 | 1.9 |

| Data adapted from |

QSAR Modeling : Use Gaussian or Schrödinger suites to correlate electronic parameters (HOMO/LUMO) with activity .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Data Triangulation :

- Assay Standardization : Compare protocols for cell viability (e.g., MTT vs. resazurin) and normalize to positive controls (e.g., doxorubicin) .

- Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Meta-Analysis :

- Inconsistent MICs : Adjust for differences in bacterial inoculum size (e.g., 1×10⁵ vs. 5×10⁵ CFU/mL) .

Mechanistic Follow-Up :

- Resistance Testing : Serial passage of S. aureus under sub-MIC conditions to assess adaptive resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.